Ap(4)Glucose

Description

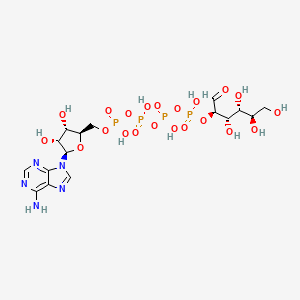

Ap(4)Glucose, a phosphorylated derivative of D-glucose, is hypothesized to feature a phosphate group at the 4th carbon position of the glucose molecule. Phosphorylation at the 4th position may alter its chemical stability, enzymatic interactions, and biological activity compared to other glucose derivatives . For instance, G6P is central to glycolysis and glycogen metabolism , whereas this compound’s unique phosphorylation site could confer distinct reactivity or regulatory functions, such as modulating ion channels or inflammatory responses .

Properties

CAS No. |

62230-92-6 |

|---|---|

Molecular Formula |

C16H27N5O21P4 |

Molecular Weight |

749.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyphosphoryl]oxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C16H27N5O21P4/c17-14-9-15(19-4-18-14)21(5-20-9)16-13(28)12(27)8(38-16)3-37-43(29,30)40-45(33,34)42-46(35,36)41-44(31,32)39-7(2-23)11(26)10(25)6(24)1-22/h2,4-8,10-13,16,22,24-28H,1,3H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H2,17,18,19)/t6-,7+,8-,10-,11-,12-,13-,16-/m1/s1 |

InChI Key |

DYLRVRDYHHGSMH-WAMDDSRMSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC(C=O)C(C(C(CO)O)O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC(C=O)C(C(C(CO)O)O)O)O)O)N |

Synonyms |

Ap(4)glucose P(1)-(adenosine-5')-P(4)-(glucose-6)tetraphosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Ap(4)Glucose with analogous glucose derivatives based on structural features, biological roles, and research findings inferred from the evidence:

Metabolic and Clinical Implications

- This compound vs. G6P/G1P: Unlike G6P and G1P, which are integral to glycolysis and glycogen metabolism, this compound’s C4 phosphorylation may limit its participation in these pathways. Instead, it could act as a signaling molecule. This compound might similarly influence ion channels but with kinetics modulated by its phosphate group .

- Hyperglycemia and Inflammation : Elevated glucose exacerbates inflammatory responses and pancreatic outcomes in acute pancreatitis (AP) . While G6P and G1P are metabolized rapidly, this compound’s stability could prolong its pro-inflammatory effects, analogous to how sustained hyperglycemia worsens clinical outcomes .

Analytical Challenges

Characterizing this compound requires advanced techniques such as 13C-NMR and mass spectrometry (as used for isotopic glucose derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.